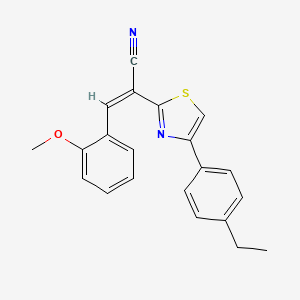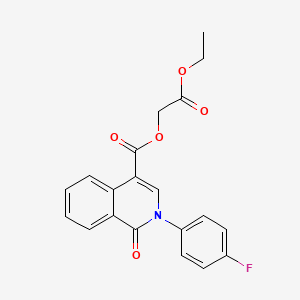
2-Ethoxy-2-oxoethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-Ethoxy-2-oxoethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate" is a derivative of dihydroisoquinoline, which is a structural motif found in various bioactive molecules. The presence of the ethoxy-2-oxoethyl group and the 4-fluorophenyl moiety suggests potential for diverse chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of related ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates has been described through C–C bond formation between 2-ethoxycarbonylisoquinolinium chloride and trimethylsilyl enol ethers, which could be a potential method for synthesizing the compound . Additionally, the synthesis of similar structures starting from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate through intramolecular cyclization has been reported, indicating the versatility of the 2-ethoxy-2-oxoethyl moiety in cyclization reactions .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using NMR spectroscopy, which provides insights into the chemical shifts and coupling constants that could be expected for the compound of interest . Theoretical and spectroscopic studies on ethyl 4-oxoquinoline-3-carboxylate derivatives have identified the most probable tautomeric forms and provided calculated spectra for comparison with experimental data .
Chemical Reactions Analysis
The reactivity of similar compounds has been explored, such as the cyclization of ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates to form pyrido[2,1-a]isoquinoline derivatives . The transformation of acyl azide functionalities into urea and urethanes, followed by thermal treatment to yield pyrimido[4,5-b]indoles, has also been demonstrated . Furthermore, the reaction of ethyl 1-alkyl-substituted 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with phosphorus oxychloride has been studied, showing the formation of 4-chloro derivatives and the loss of 1-N-alkyl groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through spectroscopic methods such as NMR, revealing details about the electronic environment of the molecules . Theoretical studies have provided insights into the electronic structure and optical transitions of ethyl 4-oxoquinoline-3-carboxylate derivatives . The synthesis and characterization of ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate, a compound with a similar substitution pattern, have been described, which could inform the properties of the compound .
科学的研究の応用
Synthesis and Structural Analysis
A study introduced a regioselective route to synthesize 2-ethoxycarbonylmethyl derivatives starting from methylquinolinium or -isoquinolinium iodides, utilizing ethyltrimethylsilyl acetate and fluorodesilylation with caesium fluoride. These derivatives, upon oxidation, yield alkylidene compounds, suggesting a method for creating diverse chemical structures including those related to 2-Ethoxy-2-oxoethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (Diaba et al., 2000).
Another research focused on the crystal structure and Hirshfeld surface analysis of a compound consisting of ethyl 2-(1,2,3,4-tetrahydro-2-oxoquinolin-1-yl)acetate and related units. This study illuminates the molecular arrangement and interactions within crystals of similar compounds, providing insights into the structural intricacies of 2-Ethoxy-2-oxoethyl derivatives (Filali Baba et al., 2019).
Chemical Reactions and Potential Bioactivity
Research on the synthesis of pyrimido[4,5-b]indoles and diethyl 4-hydroxyquinoline-2,3-dicarboxylate from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate revealed the compound's versatility in intramolecular cyclizations, leading to significant ring systems. This study not only showcases the synthetic utility of such compounds but also hints at their potential in creating bioactive molecules (Kaptı et al., 2016).
An efficient preparation process for a new derivative was described, showcasing its potent cytotoxic activity against various cancer cell lines, reflecting the potential of 2-Ethoxy-2-oxoethyl derivatives as effective anti-cancer agents (Riadi et al., 2021).
特性
IUPAC Name |
(2-ethoxy-2-oxoethyl) 2-(4-fluorophenyl)-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO5/c1-2-26-18(23)12-27-20(25)17-11-22(14-9-7-13(21)8-10-14)19(24)16-6-4-3-5-15(16)17/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSLVWRPGXKAHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl N-[(4-iodo-2-methylpyrazol-3-yl)methyl]carbamate](/img/structure/B2547073.png)
![(Z)-2-Cyano-N-(2-ethoxyphenyl)-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enamide](/img/structure/B2547075.png)
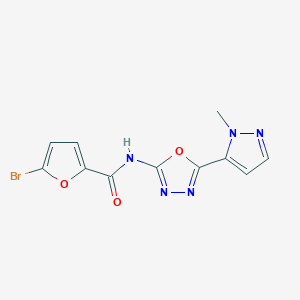

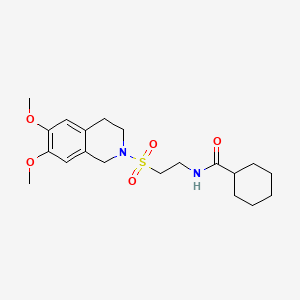

![4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol](/img/structure/B2547083.png)
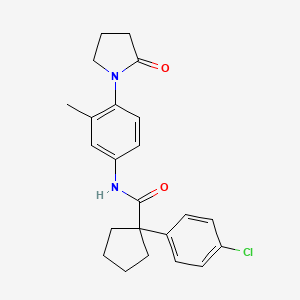
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-butylcyclohexanecarboxamide](/img/structure/B2547086.png)
![5-[(4-Fluorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2547087.png)
![Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine](/img/structure/B2547090.png)
![N-cyclopentyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2547091.png)
